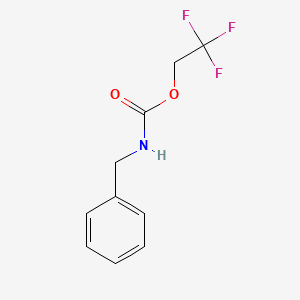

2,2,2-Trifluoroethyl benzylcarbamate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The presence of fluorine atoms in organic molecules can induce a range of desirable effects. The high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, the trifluoromethyl (-CF3) group, in particular, is known to increase lipophilicity, which can improve the bioavailability of drug candidates. These attributes have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Many top-selling drugs and a significant portion of new chemical entities entering clinical trials contain fluorine, underscoring the immense impact of organofluorine chemistry on modern medicine.

Overview of Carbamate (B1207046) Derivatives in Synthetic Methodologies

Carbamates, formally esters of carbamic acid, are a versatile class of organic compounds with the general structure R2NC(O)OR'. In synthetic organic chemistry, they are most renowned for their role as protecting groups for primary and secondary amines. The stability of the carbamate linkage can be tuned by the choice of the 'R' and 'R'' groups, allowing for their selective removal under specific conditions (acidic, basic, or hydrogenolytic). Beyond their use in protection strategies, carbamates also serve as key intermediates in the synthesis of ureas, isocyanates, and various heterocyclic systems. Their prevalence in synthetic methodologies stems from their predictable reactivity and the commercial availability of a wide array of carbamate-forming reagents.

| Property | Description |

| General Structure | R₂NC(O)OR' |

| Key Application | Protecting group for amines |

| Deprotection Methods | Acid-catalyzed, Base-catalyzed, Hydrogenolysis |

| Synthetic Intermediates | For ureas, isocyanates, heterocycles |

Contextualizing 2,2,2-Trifluoroethyl Benzylcarbamate within Fluorinated Nitrogenous Compounds

This compound, with the chemical formula C10H10F3NO2, occupies a specific niche within the broader family of fluorinated nitrogenous compounds. It incorporates the benzyl (B1604629) carbamate moiety, a well-established protecting group for amines, with a 2,2,2-trifluoroethyl ester. This strategic combination suggests its potential utility in synthetic schemes where the introduction of a trifluoroethoxy group or the protection of a benzylamine-related fragment is desired. The presence of the trifluoromethyl group can influence the reactivity of the carbamate, for instance, by altering the ease of its cleavage compared to its non-fluorinated analog, benzyl carbamate. This compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules, particularly in the pharmaceutical and agrochemical sectors. synhet.com

| Property | Value |

| CAS Number | 201487-97-0 |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-benzylcarbamate |

| Primary Applications | Pharmaceutical intermediate, Reagent for Synthesis |

Historical Development of Trifluoromethylated Carbamate Chemistry

The journey into the chemistry of trifluoromethylated carbamates is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compounds were synthesized in the 19th century, the field gained significant momentum in the mid-20th century with the development of new and safer fluorinating reagents. The synthesis of carbamates, on the other hand, has been a staple of organic chemistry for over a century, with early methods often relying on the use of phosgene (B1210022) and its derivatives.

The deliberate synthesis of trifluoromethylated carbamates is a more recent development, driven by the increasing demand for fluorinated building blocks in drug discovery and materials science. Early approaches likely involved the reaction of trifluoro-substituted alcohols with isocyanates or the use of trifluoro-containing chloroformates. More contemporary methods focus on developing more efficient and selective routes to these compounds, often employing catalysis to achieve milder reaction conditions and broader substrate scope. The evolution of this field reflects the continuous quest for novel molecular architectures with tailored properties, where the trifluoromethylated carbamate scaffold has emerged as a valuable and versatile platform.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-benzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-16-9(15)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYIEPKFJPKUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2,2,2 Trifluoroethyl Benzylcarbamate

Reactions at the Carbamate (B1207046) Linkage

The carbamate group is the central functional group of the molecule and is susceptible to nucleophilic attack, leading to cleavage of the carbonyl-oxygen or carbonyl-nitrogen bond.

While specific kinetic data for the hydrolysis of 2,2,2-trifluoroethyl benzylcarbamate are not extensively documented in the literature, the stability of the carbamate linkage is known to be sensitive to pH. Generally, carbamate hydrolysis can proceed through different mechanisms depending on the conditions. Under basic conditions, hydrolysis often occurs via a BAc2 mechanism, involving nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon.

The presence of the electron-withdrawing 2,2,2-trifluoroethyl group is anticipated to significantly influence the stability of the carbamate. Studies on analogous C-terminal partially fluorinated ethyl esters in peptide models have demonstrated that trifluoroethyl esters hydrolyze at a considerably faster rate than their non-fluorinated counterparts. This accelerated hydrolysis is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Based on these findings, it can be inferred that this compound will exhibit lower stability towards hydrolysis, particularly under neutral to basic conditions, compared to non-fluorinated benzylcarbamates. The expected trend in hydrolysis rates is illustrated in the following representative table:

Role as a Protecting Group (Cbz) and its Cleavage

The benzylcarbamate functional group is a well-established protecting group for amines, commonly known as the carboxybenzyl (Cbz or Z) group. total-synthesis.commasterorganicchemistry.com In this compound, the benzylcarbamate moiety serves this protective role. The stability of the Cbz group under a variety of conditions, coupled with the multiple methods available for its removal, makes it a versatile tool in organic synthesis, particularly in peptide chemistry. total-synthesis.commasterorganicchemistry.com The 2,2,2-trifluoroethyl ester portion of the molecule may influence the rate of cleavage reactions compared to a standard methyl or ethyl carbamate, but the fundamental mechanisms of deprotection remain the same.

One of the most common and mildest methods for the cleavage of the Cbz group is catalytic hydrogenolysis. acsgcipr.org This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). nih.govresearchgate.net The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com

The general reaction is as follows: R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

Transfer hydrogenation offers a safer alternative to using hydrogen gas, employing hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst. acsgcipr.org

Table 2: Conditions for Hydrogenolytic Cleavage of Cbz Groups

| Catalyst | Hydrogen Source | Solvent | Temperature | General Observations |

| 10% Pd/C | H₂ (balloon or atmospheric pressure) | Methanol (B129727), Ethanol, Ethyl Acetate (B1210297) | Room Temperature | Widely used, efficient, and clean. total-synthesis.com |

| 5% Pd/C | H₂ (60 °C) | Methanol | 60 °C | Can be used for more stubborn substrates. total-synthesis.com |

| Pd/C | Ammonium formate | Methanol | Room Temperature | A common transfer hydrogenation method. |

| Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux | Effective for substrates sensitive to acidic or basic conditions. acsgcipr.org |

The efficiency of hydrogenolysis can be affected by the presence of other functional groups that may be reduced or catalyst poisons like sulfur-containing compounds. acsgcipr.org

The Cbz group can also be cleaved under acidic conditions, although it is generally more stable to acid than other protecting groups like the tert-butyloxycarbonyl (Boc) group. total-synthesis.commasterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA), hydrogen bromide in acetic acid (HBr/AcOH), or aluminum chloride in a fluorinated solvent are often employed. masterorganicchemistry.comorganic-chemistry.orgacs.org

The mechanism of acid-mediated deprotection typically involves protonation of the carbamate oxygen, followed by nucleophilic attack or fragmentation to release the unstable carbamic acid, which then decarboxylates to give the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Table 3: Acidic Reagents for Cbz Deprotection

| Reagent | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane or neat | Room Temperature | A common method, though harsher than hydrogenolysis. masterorganicchemistry.com |

| HBr in Acetic Acid | Acetic Acid | Room Temperature | A very strong and effective reagent. |

| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temperature | A more recent, convenient, and scalable method. acs.org |

| Isopropanol Hydrochloride (IPA·HCl) | Isopropanol | 65-75°C | A practical alternative for large-scale applications. tdcommons.org |

These methods are particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes, which would not be compatible with hydrogenolysis. organic-chemistry.org

Besides hydrogenolysis and acidolysis, other chemical methods can be employed for the removal of the Cbz group, offering additional selectivity. These methods often exploit different mechanistic pathways.

Nucleophilic Attack: Certain nucleophiles can deprotect Cbz groups. For example, 2-mercaptoethanol (B42355) in the presence of a base can effectively cleave carbamates. organic-chemistry.org Another method involves the use of low-carbon alcohols like methanol or ethanol, which has been shown to be effective for certain heterocyclic compounds. researchgate.neteurekaselect.com

Reductive Cleavage with Dissolving Metals: Conditions such as sodium in liquid ammonia (B1221849) (Birch reduction) can cleave the Cbz group, although this method is less common due to the harsh conditions.

Nickel-Catalyzed Cleavage: Catalytic amounts of Ni(0) with a hydride source can chemospecifically cleave Cbz-protected nitrogens within heteroaromatic rings without affecting Cbz groups on basic amines. nih.govacs.org

Photochemical Cleavage: Recent research has explored the use of visible light photocatalysis for the deprotection of benzyl-derived protecting groups under mild conditions. researchgate.netresearchgate.net

Samarium(II) Iodide: An electron-poor variant of the benzyl (B1604629) carbamate has been shown to be rapidly cleaved by samarium(II) iodide. nih.gov

Hydrogenolysis Mechanism: The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and a carbamic acid intermediate, which spontaneously decarboxylates. total-synthesis.comacsgcipr.org This method is highly selective for the Cbz group and other benzyl-type protecting groups. It is generally compatible with most functional groups except for those that are readily reduced, such as alkynes, alkenes, and some nitro groups. organic-chemistry.org

Acid-Mediated Deprotection Mechanism: In the presence of a strong acid, the carbonyl oxygen of the carbamate is protonated. This is followed by the loss of the benzyl cation (which is stabilized by resonance) or by an SN2-type displacement by a nucleophile present in the reaction mixture. total-synthesis.com The resulting carbamic acid is unstable and decomposes to the amine and carbon dioxide. commonorganicchemistry.com The selectivity of this method allows for the removal of the Cbz group in the presence of functional groups that are sensitive to hydrogenation.

The selectivity of Cbz cleavage is a cornerstone of its utility. For instance, a Boc group can be removed with acid while leaving a Cbz group intact, and a Cbz group can be removed by hydrogenolysis in the presence of an Fmoc group, which is base-labile. masterorganicchemistry.com This orthogonality is crucial in complex multi-step syntheses.

Mechanistic Investigations of Reactions Involving 2,2,2 Trifluoroethyl Benzylcarbamate

Reaction Pathway Elucidation for Synthesis

The synthesis of 2,2,2-trifluoroethyl benzylcarbamate typically involves the reaction of benzylamine (B48309) with a 2,2,2-trifluoroethyl-based chloroformate or a related activated carbonyl species in the presence of a base. The elucidation of this reaction pathway requires an examination of the underlying mechanisms of carbamate (B1207046) formation.

Mechanisms of Base-Catalyzed Carbamate Formation

The formation of carbamates from the reaction of an amine with a chloroformate is a well-established transformation that proceeds through a nucleophilic acyl substitution mechanism. In the case of this compound synthesis from benzylamine and 2,2,2-trifluoroethyl chloroformate, the reaction is typically facilitated by a non-nucleophilic base.

The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate. This initial attack is the rate-determining step and leads to the formation of a tetrahedral intermediate.

A base, such as triethylamine (B128534) or pyridine, plays a crucial role in this mechanism. It serves to deprotonate the nitrogen of the attacking amine, increasing its nucleophilicity. Following the formation of the tetrahedral intermediate, the base also facilitates the elimination of the leaving group (chloride) and the protonated amine, leading to the final carbamate product and the hydrochloride salt of the base.

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the chloroformate.

Formation of Tetrahedral Intermediate: A short-lived, high-energy tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion.

Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral carbamate.

Intermediates and Transition States in Carbocation and Anion Chemistry

The key intermediate in the base-catalyzed synthesis of this compound is the tetrahedral species formed after the nucleophilic attack of benzylamine on 2,2,2-trifluoroethyl chloroformate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.

Mechanistic Studies of Deprotection Reactions

The utility of a protecting group is largely determined by the ease and selectivity of its removal. For this compound, the benzyl (B1604629) group can be cleaved under reductive conditions, while the trifluoroethyl carbamate moiety can be susceptible to acidic conditions.

Detailed Mechanism of Hydrogenolytic Cleavage

The most common method for the deprotection of benzyl groups is catalytic hydrogenolysis, typically employing a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas. The mechanism for the hydrogenolytic cleavage of the benzyl group in this compound involves the following steps:

Adsorption: Both the carbamate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Oxidative Addition: The palladium catalyst inserts into the benzylic carbon-oxygen bond of the carbamate. This is often the rate-limiting step.

Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzylic carbon, leading to the cleavage of the C-O bond.

Product Formation: This process results in the formation of toluene (B28343) and the unstable 2,2,2-trifluoroethyl carbamic acid, which readily decarboxylates to yield 2,2,2-trifluoroethanol (B45653) and carbon dioxide, releasing the free amine.

Substituents on the benzyl ring can influence the rate of hydrogenolysis. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can slow it down. The electronic nature of the N-substituent (in this case, the rest of the molecule attached to the nitrogen) can also play a role.

Acid-Catalyzed Deprotection Pathways

Carbamates can be cleaved under acidic conditions, although they are generally more stable than other protecting groups like tert-butoxycarbonyl (Boc). The acid-catalyzed deprotection of this compound would likely proceed through one of two primary pathways, depending on the specific acid and reaction conditions.

Pathway A: Cleavage of the Benzyl-Oxygen Bond

Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid.

Carbocation Formation: The protonated carbamate can then undergo cleavage of the benzyl-oxygen bond to form a stable benzyl carbocation and the 2,2,2-trifluoroethyl carbamic acid.

Decarboxylation and Trapping: The carbamic acid intermediate is unstable and decomposes to 2,2,2-trifluoroethanol, carbon dioxide, and the free amine. The benzyl carbocation is trapped by a nucleophile present in the reaction mixture.

Pathway B: Cleavage of the Nitrogen-Carbonyl Bond

Protonation: Protonation of the carbamate nitrogen can occur, although it is less favored than oxygen protonation.

Nucleophilic Attack: A nucleophile can attack the carbonyl carbon, leading to the cleavage of the N-C bond.

The presence of the strongly electron-withdrawing trifluoroethyl group would likely disfavor protonation of the adjacent oxygen and nitrogen atoms, potentially making acid-catalyzed deprotection more difficult compared to a non-fluorinated analogue.

Influence of Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence in this compound has a profound impact on the molecule's reactivity, influencing both the kinetics and thermodynamics of its formation and cleavage.

Influence on Synthesis:

Kinetics: The CF₃ group increases the electrophilicity of the carbonyl carbon in the chloroformate precursor, which should accelerate the rate of nucleophilic attack by the amine. This would lead to a faster rate of carbamate formation.

Influence on Deprotection:

Hydrogenolysis: The electron-withdrawing nature of the trifluoroethyl group will decrease the electron density at the benzylic position, which is expected to slow down the rate of oxidative addition of palladium into the C-O bond. Consequently, the hydrogenolytic cleavage of the benzyl group may be slower compared to a simple benzyl carbamate.

Acid-Catalyzed Deprotection: The CF₃ group significantly reduces the basicity of the carbamate's carbonyl oxygen and nitrogen atoms. This makes protonation, the initial step in acid-catalyzed deprotection, more difficult. As a result, this compound is expected to be more stable towards acidic conditions than its non-fluorinated counterparts.

The table below summarizes the expected effects of the 2,2,2-trifluoroethyl group on the reactions of benzylcarbamate.

| Reaction | Property | Influence of 2,2,2-Trifluoroethyl Group | Rationale |

| Synthesis (Base-Catalyzed) | Kinetics (Rate) | Increase | Increased electrophilicity of the carbonyl carbon. |

| Thermodynamics (Favorability) | More Favorable | Stabilization of the carbamate product. | |

| Deprotection (Hydrogenolysis) | Kinetics (Rate) | Decrease | Reduced electron density at the benzylic position. |

| Deprotection (Acid-Catalyzed) | Kinetics (Rate) | Decrease | Reduced basicity of the carbamate group. |

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The elucidation of reaction mechanisms involving this compound relies heavily on the use of modern spectroscopic techniques. These methods allow for real-time or near real-time observation of the conversion of reactants to products, and critically, the detection of transient intermediates that are key to understanding the reaction pathway. The primary spectroscopic tools employed for these investigations are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of reactions in solution. By acquiring spectra at various time points, the disappearance of signals corresponding to the starting materials and the appearance of signals for the products can be quantified. For reactions involving this compound, both ¹H and ¹³C NMR are valuable. Furthermore, the presence of the trifluoromethyl group allows for the use of ¹⁹F NMR, which offers a highly sensitive probe with a wide chemical shift range and often simpler spectra due to the absence of fluorine in many organic reagents and solvents.

Consider the synthesis of this compound from benzylamine and 2,2,2-trifluoroethyl chloroformate. The progress of this reaction can be monitored by ¹H NMR by observing the disappearance of the N-H protons of benzylamine and the appearance of the new N-H proton of the carbamate, as well as shifts in the signals for the benzylic protons and the trifluoroethyl group.

Hypothetical ¹H NMR Data for Reaction Monitoring

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Benzylamine (Starting Material) | -C₆H₅ | 7.20-7.40 | m |

| -CH₂- | 3.85 | s | |

| -NH₂ | 1.50 | s (broad) | |

| Reaction Intermediate (e.g., Unstable Adduct) | -CH₂- | 4.05 | d |

| This compound (Product) | -C₆H₅ | 7.25-7.45 | m |

| -NH- | 5.30 | t (broad) | |

| -CH₂-Ph | 4.35 | d | |

| -O-CH₂-CF₃ | 4.45 | q |

This table is interactive. You can sort and filter the data.

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is particularly useful for monitoring reactions involving functional groups with strong infrared absorptions. The formation of this compound from benzyl isocyanate and 2,2,2-trifluoroethanol, for instance, can be readily tracked. The strong, characteristic absorption of the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹ would be observed to decrease over time. Concurrently, the appearance of the carbamate carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹ and the N-H bending vibration around 1520 cm⁻¹ would signal the formation of the product.

Characteristic IR Absorption Frequencies for Reaction Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Isocyanate (-N=C=O) | ~2270 | Strong, sharp (Reactant) |

| Hydroxyl (-OH) | ~3300 (broad) | Strong (Reactant) |

| Carbamate (C=O) | ~1715 | Strong (Product) |

| Carbamate (N-H) | ~3300 (sharp) | Medium (Product) |

| Carbamate (N-H bend) | ~1520 | Medium (Product) |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS)

Mass spectrometry is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations. Techniques such as Electrospray Ionization (ESI-MS) allow for the direct sampling of a reaction mixture, providing the mass-to-charge ratio (m/z) of ionic species in solution. In the study of reactions involving this compound, ESI-MS could be employed to detect protonated molecules of the starting materials, products, and any charged intermediates. For example, in an acid-catalyzed hydrolysis of the carbamate, a protonated intermediate could potentially be observed.

Hypothetical Mass Spectrometry Data for Intermediate Detection

| Species | Formula | Calculated m/z ([M+H]⁺) |

| This compound | C₁₀H₁₀F₃NO₂ | 234.0736 |

| Benzyl Isocyanate | C₈H₇NO | 134.0599 |

| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 101.0158 |

| Hypothetical Protonated Intermediate | C₁₀H₁₁F₃NO₂⁺ | 234.0736 |

This table is interactive. You can sort and filter the data.

By combining the data from these spectroscopic methods, a detailed picture of the reaction mechanism can be constructed. NMR and FTIR provide kinetic information and data on the bulk transformation, while MS offers the high sensitivity needed to detect fleeting intermediates that are crucial for a complete mechanistic understanding.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

NMR spectroscopy is a cornerstone technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, a complete structural assignment of 2,2,2-Trifluoroethyl benzylcarbamate can be achieved.

¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the amine (N-H) proton, and the methylene protons of the trifluoroethyl group.

Aromatic Protons (C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. beilstein-journals.org

Benzyl Methylene Protons (-CH₂-Ph): These two protons are adjacent to the nitrogen atom and the phenyl ring. They are expected to appear as a doublet around δ 4.3 ppm, with the splitting caused by coupling to the N-H proton.

Amine Proton (-NH-): The amine proton signal is often broad and is anticipated to appear as a triplet around δ 5.0-5.5 ppm, split by the adjacent benzylic methylene protons.

Trifluoroethyl Methylene Protons (-CH₂-CF₃): These two protons are adjacent to the highly electronegative trifluoromethyl group and an oxygen atom. Their signal is expected to be a quartet around δ 4.5 ppm due to coupling with the three fluorine atoms. beilstein-journals.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Benzyl Methylene (Ph-CH₂-N) | ~4.3 | Doublet (d) | 2H |

| Amine (NH) | ~5.0 - 5.5 | Triplet (t) | 1H |

| Trifluoroethyl Methylene (O-CH₂-CF₃) | ~4.5 | Quartet (q) | 2H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (-C=O): The carbamate (B1207046) carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 155-157 ppm. rsc.org

Aromatic Carbons (C₆H₅): The phenyl ring will show multiple signals between δ 127-138 ppm. The carbon attached to the methylene group (ipso-carbon) will have a distinct shift from the ortho, meta, and para carbons. beilstein-journals.org

Benzyl Methylene Carbon (-CH₂-Ph): This carbon is expected to appear around δ 45 ppm. rsc.org

Trifluoroethyl Methylene Carbon (-CH₂-CF₃): The signal for this carbon will be shifted downfield due to the adjacent oxygen and will be split into a quartet by the three fluorine atoms (J-coupling), appearing around δ 62 ppm. beilstein-journals.org

Trifluoromethyl Carbon (-CF₃): This carbon signal will also be a quartet due to one-bond coupling with the three fluorine atoms and is expected around δ 123 ppm. beilstein-journals.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Carbonyl (C=O) | ~156 | Singlet |

| Aromatic (ipso-C) | ~138 | Singlet |

| Aromatic (ortho, meta, para-C) | 127 - 129 | Singlet |

| Benzyl Methylene (Ph-CH₂-N) | ~45 | Singlet |

| Trifluoroethyl Methylene (O-CH₂-CF₃) | ~62 | Quartet (q) |

| Trifluoromethyl (CF₃) | ~123 | Quartet (q) |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. The trifluoromethyl (-CF₃) group in this compound provides a strong, clear signal. Due to coupling with the two adjacent methylene protons, the signal for the three equivalent fluorine atoms is expected to appear as a triplet. The chemical shift is typically reported relative to a standard like CFCl₃. For a trifluoroethyl group attached to an oxygen, the chemical shift is expected in the range of δ -74 to -77 ppm. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the N-H proton and the benzylic -CH₂- protons, confirming their proximity in the structure. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals for the benzylic and trifluoroethyl methylene groups to their corresponding carbon signals. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. It can provide insights into the molecule's preferred conformation. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

N-H Stretch: A moderate, sharp absorption band is expected around 3300-3400 cm⁻¹, characteristic of the N-H bond in the carbamate group. rsc.org

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretches for the methylene groups will be observed just below 3000 cm⁻¹, in the range of 2850-3000 cm⁻¹. libretexts.org

C=O Stretch (Amide I): A very strong and sharp absorption band, characteristic of the carbonyl group in the carbamate, is expected in the region of 1690-1720 cm⁻¹. rsc.orglibretexts.org

N-H Bend (Amide II): This band, resulting from the N-H bending vibration coupled with C-N stretching, typically appears around 1520-1550 cm⁻¹. rsc.org

C-O Stretch: The stretching vibration of the C-O bond in the ester part of the carbamate will result in a strong band between 1200-1300 cm⁻¹. libretexts.org

C-F Stretches: The presence of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹. nih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate | ~3330 | Medium, Sharp |

| Aromatic C-H Stretch | Phenyl Ring | 3030 - 3100 | Weak |

| Aliphatic C-H Stretch | Methylene (-CH₂) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Carbamate | ~1700 | Strong, Sharp |

| N-H Bend (Amide II) | Carbamate | ~1540 | Medium |

| C-O Stretch | Ester | ~1250 | Strong |

| C-F Stretches | Trifluoromethyl (-CF₃) | 1100 - 1300 | Very Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides a structural fingerprint by which molecules can be identified. mdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser, where the frequency of the scattered photons is shifted. This shift provides information about vibrational, rotational, and other low-frequency transitions in molecules. mdpi.com

Key expected Raman shifts for this compound would include contributions from C=O stretching, C-N stretching, and vibrations of the aromatic ring. nih.govmdpi.com Studies on other carbamates have identified characteristic peaks for the carbamate group around 874, 1014, 1162, and 1716 cm⁻¹. nih.gov The presence of the trifluoroethyl group would introduce strong vibrations associated with C-F bonds, which are typically observed in the 1000-1400 cm⁻¹ region.

Table 1: Predicted Characteristic Raman Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretching | Carbamate | ~1716 |

| Aromatic Ring Breathing | Benzyl Group | ~1003 |

| C-N Stretching | Carbamate | ~1014, ~1162 |

| C-F Stretching | Trifluoroethyl Group | 1000 - 1400 |

| N-H Bending | Carbamate | 1500 - 1600 |

| C-H Stretching (Aromatic) | Benzyl Group | 3000 - 3100 |

| C-H Stretching (Aliphatic) | Benzyl & Ethyl Groups | 2850 - 3000 |

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rero.chresearchgate.net Unlike unit resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₁₀H₁₀F₃NO₂, HRMS is crucial for confirming its elemental composition. scbt.com The technique's precision allows for the calculation of a theoretical exact mass, which can then be compared to the experimentally measured value with a very low margin of error (typically <5 ppm).

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Nominal Mass | 233 |

| Monoisotopic (Exact) Mass | 233.06636 |

| Common Adducts (Positive Ion) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Theoretical m/z of [M+H]⁺ | 234.07419 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that allow for the analysis of relatively non-volatile and thermally labile molecules by converting them into gas-phase ions. nih.govjfda-online.com

Electrospray Ionization (ESI) is particularly well-suited for polar molecules and generates ions directly from a solution, often resulting in protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govresearchgate.net Given the polar carbamate group, this compound is an excellent candidate for ESI analysis. In ESI-MS, this compound would be expected to primarily form the [M+H]⁺ ion at m/z 234.07419. Tandem MS (MS/MS) experiments on this precursor ion could induce fragmentation, likely involving the cleavage of the ester or amide bonds, providing further structural confirmation. researchgate.netnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is complementary to ESI and is often used for small, less polar molecules. jfda-online.com Ionization in APCI occurs in the gas phase via a corona discharge. nih.govnih.gov This technique can also be used to analyze this compound, typically producing the protonated molecular ion [M+H]⁺. researchgate.net APCI can sometimes induce more in-source fragmentation than ESI, which can be useful for structural analysis. nih.govnih.gov

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification of synthesized compounds and their analytical assessment.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is widely employed to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. researchgate.net For this compound, TLC would be performed using a stationary phase like silica (B1680970) gel coated on a glass or aluminum plate.

A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the compound travels with it at a rate that depends on its polarity and the polarity of the solvent system. Due to the presence of the aromatic ring, the spot corresponding to this compound can be visualized under UV light (254 nm). phytojournal.com The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Table 3: Hypothetical TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel F₂₅₄ |

| Mobile Phase | 3:1 Hexane:Ethyl Acetate (B1210297) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | ~0.4 (moderately polar) |

Column Chromatography (Silica Gel)

Column chromatography is a preparative technique used to purify chemical compounds from mixtures on a larger scale than TLC. rsc.org It operates on the same principles of separation as TLC, using a stationary phase (commonly silica gel) packed into a glass column. researchgate.net

For the purification of this compound, the crude reaction mixture would be dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. The mobile phase, a solvent system optimized using TLC (e.g., a hexane/ethyl acetate mixture), is then passed through the column. rsc.org Components of the mixture move through the column at different rates based on their affinity for the stationary phase versus the mobile phase. Fractions are collected as the solvent elutes from the column, and those containing the pure desired product are identified (often by TLC), combined, and the solvent is evaporated to yield the purified this compound. This method is essential for isolating the compound from starting materials, byproducts, and other impurities. chemrxiv.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates, including this compound. It is employed for separation, identification, and quantification. While specific application notes for this compound are not extensively detailed in publicly available literature, established methodologies for the carbamate class of compounds provide a clear framework for its analysis. s4science.atnih.gov

Research findings indicate that reversed-phase HPLC is the most common approach for carbamate analysis. epa.gov This involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, its molecular structure, featuring both a non-polar benzyl group and a polar carbamate moiety, makes it well-suited for this technique.

A typical HPLC method would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure efficient separation of the target compound from any impurities or related substances. s4science.at A common mobile phase combination is a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. s4science.atepa.gov

Detection is frequently accomplished using an ultraviolet (UV) detector, as the benzene (B151609) ring in the benzyl portion of the molecule is a strong chromophore. epa.govacs.org For enhanced sensitivity and selectivity, particularly in complex matrices, post-column derivatization followed by fluorescence detection can be employed. This process involves hydrolyzing the carbamate to form an amine, which is then reacted to create a highly fluorescent derivative. s4science.at

Table 1: Representative HPLC Parameters for Carbamate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 or C8, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) or Fluorescence |

| Temperature | 30 - 40 °C |

| Injection Volume | 10 - 20 µL |

This table represents typical conditions for carbamate analysis and serves as a guideline for the analysis of this compound.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure and offers insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the specific crystal structure of this compound is not publicly documented in crystallographic databases, analysis of closely related benzyl carbamate structures provides a strong precedent for the type of data that would be obtained. For instance, the crystallographic analysis of benzyl carbamate and its derivatives reveals detailed information about bond lengths, bond angles, and crystal packing motifs. nih.govresearchgate.net

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

For a compound like this compound, crystallographic analysis would confirm the connectivity of the atoms and provide precise measurements of the carbamate linkage, the conformation of the trifluoroethyl group, and the orientation of the benzyl ring. Furthermore, it would elucidate the intermolecular hydrogen bonding network, likely involving the N-H proton of the carbamate group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor. nih.gov

Table 2: Representative Crystallographic Data for a Benzyl Carbamate Analog

| Parameter | Value |

|---|---|

| Compound | Benzyl N-(4-pyridyl)carbamate |

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.9439(5) Åb = 13.2120(6) Åc = 14.6574(7) Åβ = 98.418(4)° |

| Volume (V) | 2288.06(18) ų |

| Molecules per Unit Cell (Z) | 8 |

Data from the crystallographic study of Benzyl N-(4-pyridyl)carbamate, a related compound, illustrating the typical parameters determined by single-crystal X-ray diffraction. nih.gov

Computational and Theoretical Studies of 2,2,2 Trifluoroethyl Benzylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For 2,2,2-trifluoroethyl benzylcarbamate, these methods provide a foundational understanding of its geometry, electronic distribution, and the energies of different spatial arrangements.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

A study on a series of ethyl benzylcarbamates employed both DFT with the B3LYP functional and Hartree-Fock (HF) methods to optimize the molecular geometry. scirp.orgscirp.org The calculations, using basis sets such as 6-31+G(d) and 6-311+G(d,p), determined the equilibrium bond lengths and angles. scirp.orgscirp.org For the carbamate (B1207046) moiety, the C=O double bond and the C-N and C-O single bonds are of particular interest as they dictate the planarity and reactivity of this functional group.

The table below presents a selection of optimized geometrical parameters for ethyl benzylcarbamate, which can be considered a reasonable approximation for this compound, particularly for the benzylcarbamate portion of the molecule. The primary difference would lie in the C-O bond length of the ester group and the subsequent effects of the electron-withdrawing trifluoroethyl group on the electronic structure.

| Parameter | Bond/Angle | Calculated Value (HF/6-31+G(d)) | Calculated Value (B3LYP/6-31+G(d)) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.21 | 1.23 |

| C-N | 1.36 | 1.37 | |

| (O=)C-O | 1.34 | 1.35 | |

| N-CH2 | 1.46 | 1.47 | |

| Bond Angle (°) | O=C-N | 125.8 | 125.5 |

| O=C-O | 124.9 | 124.7 | |

| C-N-C | 121.8 | 121.9 |

Data for ethyl 4-fluorobenzylcarbamate is used as a representative example from the study by Hugo et al. (2019). scirp.orgscirp.org

Conformational Analysis

The conformational landscape of carbamates is characterized by the potential for cis and trans isomers arising from the partial double bond character of the C-N bond due to resonance. This restricted rotation can lead to the existence of multiple stable conformers. The relative energies of these conformers determine their population at a given temperature.

For benzylcarbamates, additional conformational flexibility arises from the rotation around the N-CH₂ and CH₂-phenyl bonds. Computational studies on similar N-benzyl amides have shown that different stable conformations can exist, with the relative orientation of the benzyl (B1604629) group and the amide plane being a key factor. researchgate.net

A thorough conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles. The resulting conformers would then be optimized to find the local energy minima. The energy difference between the trans and cis isomers of the carbamate group is typically small, often in the range of 1-3 kcal/mol, with the trans conformer generally being more stable. The presence of the bulky trifluoroethyl and benzyl groups may influence this energy difference.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) Frequencies: Calculated vibrational frequencies can be correlated with experimental IR spectra. For ethyl benzylcarbamate, DFT (B3LYP) and HF methods have been used to compute the vibrational frequencies. scirp.orgscirp.org The characteristic vibrational modes for the carbamate group include the N-H stretch, the C=O stretch, and the C-N stretch. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) for Ethyl Benzylcarbamate | Calculated Frequency (cm⁻¹) (HF/6-31+G(d)) | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d)) |

|---|---|---|---|

| N-H stretch | 3329 | 3450 | 3480 |

| C=O stretch | 1696 | 1750 | 1720 |

| C-N stretch | 1245 | 1280 | 1260 |

Data for ethyl benzylcarbamate from the study by Hugo et al. (2019). scirp.orgscirp.org The introduction of the trifluoromethyl group is expected to shift the vibrational frequencies, particularly those involving the ester C-O bond.

NMR Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest. Studies have shown that DFT calculations can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often within a few ppm of the experimental values. nih.govnih.govresearchgate.net The chemical shift of the CF₃ group is sensitive to its electronic environment, making it a valuable probe for studying intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules in a solvent environment over time. researchgate.net An MD simulation of this compound, typically in a solvent like water or chloroform, would involve numerically solving Newton's equations of motion for the atoms of the system.

Such simulations could reveal:

The preferred conformations in solution and the timescales of transitions between them.

The nature and dynamics of intramolecular hydrogen bonding, for instance, between the N-H group and the ester oxygen or the fluorine atoms.

The solvation structure around the molecule, showing how solvent molecules arrange themselves around the hydrophobic benzyl and trifluoroethyl groups and the more polar carbamate core. nih.gov

While specific MD simulations for this compound are not documented, studies on similar fluorinated organic molecules and peptides demonstrate the utility of this technique in understanding how fluorination affects molecular conformation and interactions with the surrounding environment. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products.

Energy Profiles and Activation Barriers for Synthesis Pathways

A common route for the synthesis of carbamates is the reaction of an amine with a chloroformate or an isocyanate with an alcohol. For this compound, two plausible synthetic pathways are:

From benzylamine (B48309) and 2,2,2-trifluoroethyl chloroformate: This is a nucleophilic acyl substitution reaction.

From benzyl isocyanate and 2,2,2-trifluoroethanol (B45653): This is a nucleophilic addition to the isocyanate.

Computational modeling of these pathways would involve:

Locating the transition state (TS) structure: This is the highest energy point along the reaction coordinate.

Calculating the activation energy (Ea): This is the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Determining the reaction energy (ΔErxn): This is the energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Studies on the mechanism of carbamate formation often involve calculating the energy profiles of competing pathways. For example, in the reaction of amines with CO₂, which leads to carbamic acids, DFT calculations have been used to evaluate the energetics of different proposed mechanisms. acs.org Similar approaches could be applied to the synthesis of this compound to determine the most favorable reaction pathway and to understand the role of catalysts or solvent effects. For the reaction of an isocyanate with an alcohol, computational studies have calculated activation energies, which are crucial for understanding the reaction kinetics. researchgate.net

Below is a hypothetical energy profile for a generic carbamate synthesis, illustrating the key energetic parameters that would be determined through computational modeling.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amine + Chloroformate) | 0.0 |

| Transition State | +15 to +25 |

| Products (Carbamate + HCl) | -10 to -20 |

Note: The values in this table are representative and are not from a specific calculation for this compound.

Computational Analysis of Protecting Group Cleavage Mechanisms

The cleavage of carbamate protecting groups is a fundamental reaction in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules bearing amine functionalities. mdpi.com Computational chemistry offers powerful tools to elucidate the intricate mechanisms of these deprotection reactions at a molecular level. In the case of this compound, theoretical studies can provide valuable insights into the transition states, reaction energy profiles, and the influence of the trifluoroethyl group on the cleavage kinetics.

While specific computational studies exclusively focused on this compound are not extensively documented in the literature, the cleavage mechanism can be inferred from computational analyses of related carbamate systems. mdpi.com The deprotection of benzylcarbamates typically proceeds through pathways such as hydrogenolysis, acid- or base-catalyzed hydrolysis, or other specific chemical methods. nih.gov Computational models, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can simulate these reaction pathways. mdpi.com

The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group is a key feature influencing the reactivity of the carbamate moiety. nih.gov This inductive effect can enhance the electrophilicity of the carbamoyl (B1232498) carbon, potentially making it more susceptible to nucleophilic attack in hydrolytic cleavage mechanisms. nih.gov Computational studies on similar fluorinated compounds have shown that the presence of trifluoromethyl groups can significantly alter the electronic distribution and stability of adjacent functional groups. nih.gov

Theoretical calculations can be employed to model the transition state structures for various proposed cleavage mechanisms. For instance, in an acid-catalyzed hydrolysis, the calculations would model the protonation of the carbamate oxygen, followed by the nucleophilic attack of a water molecule. The energy barriers for each step can be calculated, providing a quantitative measure of the reaction rate. Similarly, for a base-catalyzed mechanism, the deprotonation of the carbamate nitrogen or the attack of a hydroxide (B78521) ion can be modeled.

The table below presents a hypothetical comparison of calculated energy barriers for different proposed cleavage mechanisms of this compound, based on general knowledge of carbamate chemistry and the electronic effects of the trifluoroethyl group.

| Cleavage Mechanism | Key Computational Approach | Hypothetical Relative Energy Barrier (kcal/mol) | Theoretical Implication |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) with solvent model | 25-30 | The trifluoroethyl group may slightly lower the energy barrier by stabilizing the transition state through inductive effects. |

| Base-Catalyzed Hydrolysis | QM/MM simulations | 20-25 | The electron-withdrawing nature of the trifluoroethyl group could make the carbamoyl carbon more electrophilic and susceptible to nucleophilic attack. |

| Hydrogenolysis | Modeling on a Pd surface with DFT | 15-20 | This pathway is generally effective for benzyl groups and may be less influenced by the trifluoroethyl moiety. |

Quantitative Structure-Activity Relationships (QSAR) in Chemical Libraries (Focus on Chemical Structural Contribution)

Physicochemical Descriptors Related to the Trifluoroethyl Carbamate Moiety

The trifluoroethyl carbamate moiety contributes to several key physicochemical descriptors that are commonly used in QSAR modeling. mlsu.ac.in These descriptors quantify various aspects of the molecule's electronic, steric, and hydrophobic character. The presence of the highly electronegative fluorine atoms in the trifluoroethyl group significantly influences these properties. researchgate.net

Key descriptors associated with the trifluoroethyl carbamate moiety include:

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by the partition coefficient (log P), is a critical parameter in QSAR studies, especially for drug-like molecules. mlsu.ac.in The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Steric Descriptors: Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) are used to describe the size and shape of the substituent. The trifluoroethyl group has a moderate steric bulk that can influence how a molecule fits into a binding site.

The following table summarizes the key physicochemical descriptors for the trifluoroethyl carbamate moiety and their likely impact in a QSAR model.

| Descriptor Type | Specific Descriptor | Contribution of the Trifluoroethyl Carbamate Moiety | Potential Impact on a QSAR Model |

|---|---|---|---|

| Electronic | Hammett Constant (σ) of CF3 | Strongly positive (electron-withdrawing) | Can be correlated with activities that are sensitive to the electronic environment of the pharmacophore. |

| Electronic | Dipole Moment | Increases the local and overall molecular dipole moment. | May influence interactions with polar residues in a biological target. |

| Hydrophobic | Partition Coefficient (log P) | Significantly increases lipophilicity. | Often positively correlated with membrane permeability and binding to hydrophobic targets, but can also lead to non-specific binding. |

| Steric | Molecular Volume/Surface Area | Adds moderate bulk to the molecule. | Can influence the goodness of fit into a binding pocket, with either positive or negative correlations to activity depending on the target. |

Computational Insights into Structural Contributions to Chemical Properties

For a library of compounds containing the 2,2,2-trifluoroethyl carbamate group, computational analysis would likely reveal that descriptors related to electrostatic potential and hydrophobicity are major contributors to the variance in biological activity. researchgate.net The strong negative electrostatic potential around the fluorine atoms can be a key site for interactions with positively charged regions of a biological target.

Furthermore, the conformational flexibility of the trifluoroethyl group and the carbamate linkage can be important. Computational studies have shown that N-arylcarbamates have a smaller rotational barrier around the C-N bond compared to N-alkylcarbamates, an effect attributed to the electron-withdrawing nature of the aryl group. nd.edu A similar effect might be observed due to the trifluoroethyl group, influencing the preferred conformation of the molecule in solution and at the binding site.

In a hypothetical QSAR study on a series of enzyme inhibitors, the trifluoroethyl carbamate moiety could contribute to the model in several ways. For instance, a positive coefficient for a descriptor like log P would suggest that increased lipophilicity enhances inhibitory activity. Conversely, a negative coefficient for a steric descriptor might indicate that larger substituents are detrimental to binding. The insights gained from such computational analyses are crucial for the rational design of new, more potent compounds.

Applications and Significance of 2,2,2 Trifluoroethyl Benzylcarbamate in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesisscirp.org

2,2,2-Trifluoroethyl benzylcarbamate serves as a stable, crystalline solid that is a convenient precursor for introducing trifluoroethylated fragments into more complex molecular architectures. Its utility stems from the predictable reactivity of the carbamate (B1207046) linkage and the significant impact of the trifluoroethyl group on the properties of the target molecule.

The introduction of a 2,2,2-trifluoroethyl group (-CH₂CF₃) into bioactive molecules is a widely used strategy in drug discovery. nih.gov This group can enhance metabolic stability, increase lipophilicity, and modulate binding affinity by acting as a lipophilic hydrogen bond donor. researchgate.net this compound can be envisioned as a synthon for the trifluoroethylamino group. Following the cleavage of the Cbz protecting group, typically via hydrogenolysis, the resulting 2,2,2-trifluoroethylamine (B1214592) can be incorporated into target structures. The trifluoroethylation of amines is a crucial reaction in medicinal chemistry, and while direct methods exist, the use of protected building blocks offers an alternative strategy for complex syntheses. researchgate.net

While not a direct one-step precursor, the structural motifs within this compound are central to the synthesis of other important fluorinated molecules like 2-amino-N-(2,2,2-trifluoroethyl)acetamide. This acetamide (B32628) is a key intermediate for producing active ingredients in the pharmaceutical and agrochemical fields, notably for the synthesis of the insecticide fluralaner. chemicalbook.com

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide often involves the use of a benzyl (B1604629) carbamate (Cbz) protected amino acid, such as Cbz-glycine. In a typical reaction scheme, the carboxylic acid of the Cbz-protected starting material is activated and then coupled with 2,2,2-trifluoroethylamine to form an amide bond. google.com This creates the intermediate, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate. google.comgoogle.com The final step is the removal of the Cbz protecting group, usually by catalytic hydrogenation, to yield the desired 2-amino-N-(2,2,2-trifluoroethyl)acetamide. google.com This process highlights the synthetic utility of combining a Cbz-protected amine with a trifluoroethylated amine to construct more complex fluorinated amide products.

Synthesis of Analogs and Derivatives for Chemical Biology and Material Science Research

The synthesis of analogs based on the this compound scaffold is a promising avenue for research in chemical biology and materials science. By modifying either the benzyl or the trifluoroethyl portion of the molecule, new compounds with tailored properties can be developed.

In the realm of chemical biology, the development of novel bioactive compounds is paramount. For example, research into analogs of the marine alkaloid makaluvamine has shown that derivatives with benzyl and substituted benzyl side chains possess significant antiproliferative activity against various cancer cell lines. researchgate.netnih.gov The synthesis of a library of compounds related to this compound, featuring different substituents on the phenyl ring or alterations to the fluoroalkyl chain, could lead to the discovery of new therapeutic agents. The trifluoromethyl group is a well-established feature in many modern pharmaceuticals, and its presence often confers desirable drug-like properties. nih.gov

In material science, fluorinated organic compounds are explored for their unique properties, such as high thermal stability, chemical resistance, and hydrophobicity. While specific applications of this compound in this field are not widely documented, its structure suggests potential. Carbamate-containing molecules can be used in the synthesis of polyurethanes and other polymers. The incorporation of trifluoroethyl groups could be used to tune the surface properties, thermal stability, and optical characteristics of new materials. This remains an area ripe for future investigation.

Preparation of Fluoroalkyl-substituted N-substituted Trichloroacetamides

A significant application of reagents derived from 2,2,2-trifluoroethylamine, a precursor conceptually related to this compound, is in the synthesis of fluoroalkyl-substituted N-substituted trichloroacetamides (NTCAs). nih.govkobe-u.ac.jp These compounds are valuable intermediates in organic synthesis, acting as "blocked" isocyanates that can be used for the preparation of ureas and carbamates. nih.govsemanticscholar.org

A notable synthetic method involves the photo-on-demand trichloroacetylation of amines using tetrachloroethylene (B127269) (TCE). nih.govkobe-u.ac.jp In this process, photochemical oxidation of TCE generates trichloroacetyl chloride in situ, which then reacts with an amine to form the corresponding NTCA. nih.gov The application of this method to the HCl salt of 2,2,2-trifluoroethylamine has been shown to produce N-(2,2,2-trifluoroethyl)trichloroacetamide (a fluoroalkyl-substituted NTCA) in good yield. nih.govkobe-u.ac.jp

The presence of the electron-withdrawing trifluoroethyl group in these NTCAs enhances their reactivity in subsequent transformations. For instance, fluoroalkyl-substituted NTCAs have been demonstrated to react efficiently with amines and alcohols to form unsymmetrical ureas and carbamates, respectively. nih.govsemanticscholar.org This enhanced reactivity is a direct consequence of the electronic properties imparted by the trifluoromethyl group.

Table 1: Synthesis of Fluoroalkyl-substituted NTCA and Subsequent Reactions

| Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2,2,2-Trifluoroethylamine HCl | Tetrachloroethylene (TCE), hv, O₂ | N-(2,2,2-trifluoroethyl)trichloroacetamide | 71 |

| N-(2,2,2-trifluoroethyl)trichloroacetamide | Aniline | N-(2,2,2-trifluoroethyl)-N'-phenylurea | 9 |

| N-(2,2,2-trifluoroethyl)trichloroacetamide | Benzamide | N-Benzoyl-N'-(2,2,2-trifluoroethyl)urea | 42 |

| N-(2,2,2-trifluoroethyl)trichloroacetamide | 1,6-Hexanediol (B165255) | Bis(2,2,2-trifluoroethyl) hexane-1,6-diylbis(carbamate) | 47 |

Application in Polyurethane Chemistry (from a synthetic route perspective)

From a synthetic perspective, carbamates like this compound are fundamental units in the construction of polyurethanes. Polyurethanes are polymers composed of organic units joined by carbamate (urethane) links. utm.my The synthesis of fluorinated polyurethanes is of particular interest as it combines the desirable mechanical and thermal properties of polyurethanes with the unique characteristics imparted by fluorine, such as chemical resistance and low surface energy. researchgate.net

While direct polymerization of this compound into a polyurethane is not the typical route, its structural motifs are highly relevant. The synthesis of polyurethanes generally involves the reaction of a diisocyanate with a polyol. utm.my However, alternative, isocyanate-free routes are gaining attention. The chemistry of NTCAs, derived from fluoroalkylamines, provides an indirect pathway. As mentioned, fluoroalkyl-substituted NTCAs can react with diols to form biscarbamates. nih.gov This reaction is a key step in the formation of a polyurethane backbone.

For example, the reaction of N-(2,2,2-trifluoroethyl)trichloroacetamide with 1,6-hexanediol yields a biscarbamate, which represents a building block for a fluorinated polyurethane. nih.gov This demonstrates how precursors related to this compound can be integral to creating fluorinated polymers with potentially enhanced properties.

Contribution to Chemical Diversity in Compound Libraries for Research Purposes

The inclusion of fluorinated building blocks like this compound in compound libraries is a strategic approach to enhance chemical diversity and explore new chemical space, particularly in the context of drug discovery and materials science.

Integration into Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The integration of fluorinated fragments, such as the 2,2,2-trifluoroethyl carbamate moiety, into molecular scaffolds can provide valuable insights for SAR. nih.gov

The benzylcarbamate portion of the molecule can be readily modified, allowing for the exploration of different aromatic substitutions, while the 2,2,2-trifluoroethyl group provides a consistent fluorinated tag. By systematically varying other parts of a lead molecule and observing the effect on biological activity, researchers can deduce the importance of the fluorinated group's position and electronic influence. nih.gov Carbamates, in general, are recognized as important functional groups in the design of enzyme inhibitors, and the addition of fluorine can further modulate their inhibitory potency and selectivity. nih.govchemrxiv.org

Influence of Fluorination on Chemical Properties within Libraries

The introduction of fluorine, and specifically the trifluoromethyl (CF₃) group, into molecules within a compound library has a predictable and profound impact on their physicochemical properties. researchgate.net These modifications are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

Key influences of the trifluoroethyl group include:

Increased Lipophilicity : The substitution of hydrogen atoms with fluorine generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross cell membranes, a critical factor for drug efficacy. researchgate.net

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. nih.gov Incorporating a CF₃ group can block metabolically labile sites on a molecule, thereby increasing its half-life in the body. acs.org

Modulation of pKa : The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. nih.gov This alteration can affect a molecule's ionization state at physiological pH, influencing its solubility, receptor binding, and cell permeability.

Conformational Effects : The presence of fluorine can alter the preferred conformation of a molecule due to stereoelectronic effects, which can in turn influence its binding affinity to a biological target. researchgate.net

Table 2: General Effects of Fluorination on Molecular Properties in Compound Libraries

| Property | Effect of Trifluoromethyl Group | Rationale |

|---|---|---|

| Lipophilicity | Generally Increases | High hydrophobicity of the C-F bond |

| Metabolic Stability | Increases | High bond energy of the C-F bond resists enzymatic cleavage |

| Acidity of Proximal Groups | Increases (pKa decreases) | Strong inductive electron-withdrawing effect |

| Binding Affinity | Can be enhanced | Alteration of electrostatic interactions and conformation |

By incorporating fragments like this compound, library creators can systematically introduce these fluorine-specific effects, thereby expanding the diversity of properties represented within the library and increasing the probability of identifying hits in high-throughput screening campaigns.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthesis. Future research on 2,2,2-Trifluoroethyl benzylcarbamate should prioritize the development of environmentally benign and efficient synthetic routes that move beyond traditional methods, which often rely on hazardous reagents like phosgene (B1210022) derivatives.

Promising areas for investigation include:

Biocatalytic Synthesis : The use of enzymes offers a highly selective and sustainable alternative to conventional catalysts. Research could focus on employing promiscuous esterases or acyltransferases for the synthesis of the carbamate (B1207046) from benzylamine (B48309) and a suitable trifluoroethyl carbonate donor. nih.gov Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have proven effective in carbamate synthesis and could be adapted for this specific target, potentially allowing for reactions in aqueous media or green solvents. beilstein-journals.org

Flow Chemistry : Continuous flow processes offer enhanced safety, scalability, and efficiency compared to batch synthesis. nih.govnih.gov A telescoped flow process could be designed, potentially coupling a key reaction step, like a Curtius rearrangement, with in-line purification, minimizing the handling of hazardous intermediates. beilstein-journals.orgbeilstein-journals.org

CO2 as a C1 Source : Utilizing carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is a cornerstone of green chemistry. psu.edu Future work could explore the direct, base-catalyzed synthesis of this compound from benzylamine, 2,2,2-trifluoroethanol (B45653), and CO2, thereby avoiding halogenated reagents entirely. psu.edursc.org

Catalyst-Free Methodologies : Recent advances have shown the synthesis of carbamates from Boc-protected amines using only a simple base like lithium tert-butoxide, obviating the need for toxic reagents or metal catalysts. rsc.orgresearchgate.net Adapting such methodologies could provide a more sustainable and cost-effective route.

| Methodology | Key Reagents/Catalysts | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Biocatalysis | Esterases, Lipases (e.g., CALB) | High selectivity, mild conditions, aqueous media, reduced waste. nih.gov | Enzyme screening and optimization for specific substrates. |

| Flow Chemistry | Packed-bed catalysts, microreactors | Improved safety, scalability, process control, reaction telescoping. beilstein-journals.org | Development of a robust and efficient continuous process. |

| CO2 Utilization | Base catalysts (e.g., Cs2CO3), CO2 | Uses renewable feedstock, avoids toxic reagents (phosgene). psu.edursc.org | Overcoming the thermodynamic stability of CO2; catalyst efficiency. |

| Catalyst-Free Synthesis | t-BuOLi, Boc-protected amine | Avoids metal catalysts and hazardous reagents, operational simplicity. rsc.org | Adaptation of the method to the specific amine and alcohol. |

Expanded Reactivity and Catalytic Applications

The reactivity of this compound remains largely unexplored. The interplay between its functional groups could be harnessed for novel catalytic applications and synthetic transformations.

Future research could investigate:

Role as a Precursor in Catalysis : The trifluoroethyl group is a valuable moiety in pharmaceuticals and materials. nih.gov The title compound could serve as a trifluoroethylating agent through transition metal-catalyzed cross-coupling reactions, for instance, using nickel catalysis to transfer the -CH2CF3 group to aryl halides. acs.org

N-H Insertion Reactions : The carbamate's N-H bond could be a target for metal-carbene insertion reactions. rsc.org Catalytic systems, such as those based on iron porphyrins, could potentially be used to functionalize the nitrogen atom, leading to more complex amine derivatives after deprotection. rsc.org

Directing Group in C-H Activation : The carbamate functionality can act as a directing group to facilitate regioselective C-H activation on the benzyl (B1604629) ring. This would allow for the synthesis of ortho-substituted benzylamine derivatives, which are important building blocks.

Michael Addition and Further Derivatization : The carbamate nitrogen, once deprotonated, can act as a nucleophile. Its reactivity in base-catalyzed reactions like aza-Michael additions could be explored to construct more complex molecular scaffolds. nih.gov

Advanced Spectroscopic Characterization

While standard characterization techniques are sufficient for routine identification, a deeper understanding of the structural and dynamic properties of this compound requires more advanced spectroscopic methods. The presence of the fluorine atoms makes it an ideal candidate for specialized NMR techniques.

Unexplored avenues include: